Cyclohexyl(3-methylthiophen-2-yl)methanamine hydrochloride
Overview
Description
Cyclohexyl(3-methylthiophen-2-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C12H20ClNS and its molecular weight is 245.81 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Catalyst for Selective Hydroxylation of Alkanes
A study by Sankaralingam & Palaniandavar (2014) explored diiron(III) complexes as models for methane monooxygenases. They demonstrated the utility of these complexes, which included Cyclohexyl(3-methylthiophen-2-yl)methanamine hydrochloride, in catalyzing the selective hydroxylation of alkanes. This showcases the potential of the compound in industrial catalysis, particularly in reactions involving alkanes (Sankaralingam & Palaniandavar, 2014).
2. Functionalization in Organic Synthesis
Khusnitdinov et al. (2019) conducted a study focusing on the functionalization of 2-(1-cyclohexen-1-yl)aniline derivatives. Their research involved reactions that contribute to the development of new organic compounds. This compound plays a role in these reactions, demonstrating its utility in the synthesis and development of new chemical entities (Khusnitdinov, Sultanov, & Gataullin, 2019).
3. Synthesis of Novel Schiff Bases
Pandey & Srivastava (2011) explored the synthesis of novel Schiff bases involving 3-aminomethyl pyridine and this compound. Their study contributed to the development of compounds with potential anticonvulsant activities, highlighting the role of this compound in medicinal chemistry (Pandey & Srivastava, 2011).
4. Synthesis of Zinc Complexes for Photoluminescence
Srinivas et al. (2017) conducted a study on the synthesis of azomethine-zinc(II) complexes using bis(salicylidene)cyclohexyl-1,2-diamino organic ligands. The research emphasized the photophysical properties of these complexes, which emit blue light and are potential candidates for display applications. This compound contributes to these developments in materials science (Srinivas, Vijayakumar, Mahadevan, Nagabhushana, & Naik, 2017).
Properties
IUPAC Name |
cyclohexyl-(3-methylthiophen-2-yl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NS.ClH/c1-9-7-8-14-12(9)11(13)10-5-3-2-4-6-10;/h7-8,10-11H,2-6,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQJQXNIGUIRBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(C2CCCCC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.